Product packaging for 2-oxo-2H-chromen-4-yl 3-methoxybenzoate(Cat. No.:)

2-oxo-2H-chromen-4-yl 3-methoxybenzoate

Cat. No.: B5824740
M. Wt: 296.27 g/mol
InChI Key: YXWRMBZCKBSLJJ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. 2-oxo-2H-chromen-4-yl 3-methoxybenzoate is a synthetic coumarin derivative. Coumarins and their esters are a significant class of organic compounds studied extensively for their diverse biological activities and applications in material sciences . Research Applications and Value This compound serves as a key intermediate in organic synthesis and medicinal chemistry research. Similar coumarin benzoate derivatives have been investigated for a range of biological activities, which suggests potential research avenues for this analog. Reported activities in this chemical family include antibacterial , antioxidant , and anti-inflammatory properties . Some derivatives also show potential as anti-tumor agents . The structural motif of a coumarin core linked to a benzoate ester is frequently explored in the development of novel pharmacologically active compounds . Structural and Chemical Features This compound belongs to a class of molecules where the coumarin ring system is functionalized with a benzoate ester. In closely related structures, the coumarin moiety and the benzoate ring are typically non-coplanar, with dihedral angles often reported between approximately 60° and 70° . The molecular structure is often stabilized by intermolecular interactions such as weak C—H···O hydrogen bonds and π–π stacking interactions between aromatic rings, which can influence its crystalline form and physical properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O5 B5824740 2-oxo-2H-chromen-4-yl 3-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxochromen-4-yl) 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-20-12-6-4-5-11(9-12)17(19)22-15-10-16(18)21-14-8-3-2-7-13(14)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWRMBZCKBSLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2 Oxo 2h Chromen 4 Yl 3 Methoxybenzoate

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The fragmentation of a molecule within the mass spectrometer provides a unique fingerprint that can be used for structural elucidation. The following sections detail the fragmentation pathways of 2-oxo-2H-chromen-4-yl 3-methoxybenzoate under two common ionization techniques.

Electrospray ionization is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in the positive ion mode. For this compound (molecular weight: 296.27 g/mol ), the pseudo-molecular ion is observed at an m/z of 297. Subsequent fragmentation of this ion in the collision cell provides structurally significant fragment ions.

The primary fragmentation pathway involves the cleavage of the ester bond, which is the most labile bond in the structure. This cleavage can occur in two principal ways:

Formation of the 3-methoxybenzoyl acylium ion: The most prominent fragmentation is the heterolytic cleavage of the C-O bond of the ester, leading to the formation of the highly stable 3-methoxybenzoyl acylium ion at m/z 135. The other fragment is the neutral 4-hydroxycoumarin (B602359) molecule.

Formation of the 4-coumarinyloxycarbonyl cation: Less commonly, cleavage of the acyl C-O bond can occur, leading to a cation corresponding to the 4-hydroxycoumarin part of the molecule.

Further fragmentation of the 3-methoxybenzoyl acylium ion can occur through the loss of a carbon monoxide (CO) molecule, a common fragmentation pathway for acylium ions, resulting in a phenyl cation at m/z 107. Subsequent loss of a methyl radical (•CH₃) from the methoxy (B1213986) group is also a possible, though less favored, fragmentation step.

The coumarin (B35378) moiety itself is known to be relatively stable under ESI-MS conditions, but some characteristic fragmentation, such as the loss of CO, can be observed at higher collision energies.

Table 1: Proposed ESI-MS Fragmentation of this compound

m/z Value Proposed Fragment Ion Formula
297 [M+H]⁺ C₁₇H₁₃O₅⁺
163 [4-hydroxycoumarin + H]⁺ C₉H₇O₃⁺
135 [3-methoxybenzoyl]⁺ C₈H₇O₂⁺

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The mass spectrum of this compound under EI conditions is expected to show a more complex pattern of fragment ions compared to ESI-MS.

The molecular ion, [M]⁺•, at m/z 296 will be observed, and its fragmentation will be driven by the presence of the ester functional group and the two aromatic rings. The primary fragmentation pathways are expected to be:

Acylium Ion Formation: Similar to ESI-MS, the most significant fragmentation will be the cleavage of the ester bond to form the 3-methoxybenzoyl acylium ion at m/z 135. This is often the base peak in the spectrum of such esters.

Coumarin Fragmentation: The 4-hydroxycoumarin radical cation at m/z 162, formed by the cleavage of the ester bond, will undergo its characteristic fragmentation. This includes the sequential loss of two molecules of carbon monoxide (CO), a hallmark of the coumarin ring system, leading to ions at m/z 134 and m/z 106. rsc.org

Methoxy Group Fragmentation: The 3-methoxybenzoyl acylium ion (m/z 135) can lose a methyl radical (•CH₃) to form an ion at m/z 120, or lose a formyl radical (•CHO) to yield an ion at m/z 106. The loss of carbon monoxide from the acylium ion to give a methoxyphenyl cation at m/z 107 is also a prominent pathway.

Table 2: Proposed EIMS Fragmentation of this compound

m/z Value Proposed Fragment Ion Formula
296 [M]⁺• C₁₇H₁₂O₅⁺•
162 [4-hydroxycoumarin]⁺• C₉H₆O₃⁺•
135 [3-methoxybenzoyl]⁺ C₈H₇O₂⁺
134 [C₉H₆O₃ - CO]⁺• C₈H₆O₂⁺•
107 [C₇H₇O]⁺ C₇H₇O⁺

Crystallographic Studies and Supramolecular Interactions of 2 Oxo 2h Chromen 4 Yl 3 Methoxybenzoate Esters

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. For the family of 2-oxo-2H-chromen-4-yl benzoate (B1203000) esters, this analysis reveals key structural parameters. While specific data for the 3-methoxy derivative is not available, extensive studies on analogous compounds, such as the 4-methyl and 4-methoxy substituted analogues, offer valuable insights into the expected structural features.

A critical parameter describing the molecular conformation is the dihedral angle between the plane of the coumarin (B35378) ring system and the attached benzoate group. This angle can vary significantly depending on the substitution pattern and crystal packing forces. In the case of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate, this dihedral angle has been determined to be 69.82 (9)°. iucr.org For the 4-methyl analogue, the asymmetric unit contains two independent molecules, exhibiting different dihedral angles of 64.79 (10)° and 88.3 (1)°. nih.govresearchgate.net In contrast, the 4-bromo substituted derivative shows a much smaller dihedral angle of 10.29 (6)°. iucr.org These variations highlight the conformational flexibility of this class of compounds.

Table 1: Selected Dihedral Angles in 2-oxo-2H-chromen-4-yl Benzoate Analogues

Compound Dihedral Angle between Coumarin and Benzoate Rings (°) Reference
2-oxo-2H-chromen-4-yl 4-methoxybenzoate 69.82 (9) iucr.org
2-oxo-2H-chromen-4-yl 4-methylbenzoate (Molecule A) 64.79 (10) nih.govresearchgate.net
2-oxo-2H-chromen-4-yl 4-methylbenzoate (Molecule B) 88.3 (1) nih.govresearchgate.net
2-oxo-2H-chromen-4-yl 4-bromobenzoate (B14158574) 10.29 (6) iucr.org
2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate 60.70 (7) researchgate.net

The crystal system and space group describe the symmetry of the crystal lattice. The 2-oxo-2H-chromen-4-yl 4-methylbenzoate analogue crystallizes in the triclinic system with the space group Pī. nih.gov This centrosymmetric space group is common for organic molecules. In contrast, the 4-bromo analogue crystallizes in the orthorhombic space group P212121. iucr.org

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions are given by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). For 2-oxo-2H-chromen-4-yl 4-methylbenzoate, these parameters have been precisely determined. nih.gov The Z-value indicates the number of molecules in the unit cell. For this analogue, Z is 4, which is consistent with the presence of two independent molecules in the asymmetric unit. nih.gov

Table 2: Crystal Data and Structure Refinement for 2-oxo-2H-chromen-4-yl 4-methylbenzoate

Parameter Value Reference
Crystal System Triclinic nih.gov
Space Group nih.gov
a (Å) 9.2790 (5) nih.gov
b (Å) 10.7696 (5) nih.gov
c (Å) 14.5758 (9) nih.gov
α (°) 95.274 (2) nih.gov
β (°) 97.875 (2) nih.gov
γ (°) 104.788 (5) nih.gov
Volume (ų) 1382.75 (13) nih.gov
Z 4 nih.gov

Analysis of Intermolecular Interactions within the Crystal Lattice

The stability of a crystal structure is highly dependent on a complex network of intermolecular interactions. In the 2-oxo-2H-chromen-4-yl benzoate series, C-H...O hydrogen bonds and π-π stacking interactions are the dominant forces that direct the molecular assembly.

Table 3: Hydrogen-Bond Geometry (Å, °) in 2-oxo-2H-chromen-4-yl 4-methylbenzoate

D—H···A D—H H···A D···A D—H···A Reference
C5A—H5A···O4B 0.93 2.55 3.389 (3) 151 nih.gov
C8A—H8A···O2Bi 0.93 2.52 3.453 (3) 177 nih.gov
C8B—H8B···O2Ai 0.93 2.50 3.425 (3) 176 nih.gov
C12A—H12A···O2Ai 0.93 2.59 3.498 (3) 167 nih.gov

Symmetry code: (i) -x, -y, -z

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the coumarin and benzoate moieties are significant in stabilizing the crystal structure. These interactions are characterized by the centroid-centroid distances between parallel or nearly parallel aromatic rings. For an interaction to be considered a π-π stack, this distance is generally accepted to be less than 3.8 Å. In the crystal structure of 2-oxo-2H-chromen-4-yl 4-methylbenzoate, π-π stacking is observed between two parallel chromen-2-one rings with centroid-centroid distances of 3.743 (1) Å and 3.771 (1) Å. nih.govresearchgate.net Similarly, in the 4-bromobenzoate derivative, aromatic π-stacking interactions are present with a centroid-centroid separation of 3.8770 (19) Å. iucr.org

Table 4: π-π Stacking Parameters for 2-oxo-2H-chromen-4-yl Benzoate Analogues

Compound Centroid···Centroid Distance (Å) Reference
2-oxo-2H-chromen-4-yl 4-methylbenzoate 3.743 (1) nih.govresearchgate.net
2-oxo-2H-chromen-4-yl 4-methylbenzoate 3.771 (1) nih.govresearchgate.net
2-oxo-2H-chromen-4-yl 4-bromobenzoate 3.8770 (19) iucr.org

Crystallographic and Supramolecular Analysis of 2-oxo-2H-chromen-4-yl 3-methoxybenzoate: Data Not Available

Following a comprehensive search of scientific databases and scholarly publications, detailed crystallographic studies and Hirshfeld surface analysis for the specific chemical compound This compound are not publicly available. While extensive research has been conducted on structurally similar coumarin esters, the specific data required to generate an article based on the provided outline for this particular molecule could not be located.

The requested analysis, including the identification of weak non-covalent interactions (such as C=O...π and C-H...π), dnorm surfaces, shape index mapping, and two-dimensional fingerprint plots, is contingent upon the availability of single-crystal X-ray diffraction data. This foundational data, which provides the precise three-dimensional coordinates of atoms within the crystal lattice, is essential for subsequent theoretical analyses like Hirshfeld surface analysis.

Research on analogous compounds, such as other 2-oxo-2H-chromen-4-yl benzoate esters with different substitution patterns, reveals common supramolecular motifs. These often include C-H···O hydrogen bonds, π–π stacking interactions, and other weak non-covalent forces that dictate the crystal packing. Hirshfeld surface analysis is a powerful tool frequently employed in these studies to visualize and quantify these intermolecular contacts. However, without the specific crystallographic information file (CIF) for this compound, a scientifically accurate and detailed discussion of its unique solid-state architecture and interaction patterns is not possible.

Therefore, the sections and subsections outlined in the user's request—focusing on specific non-covalent interactions and detailed Hirshfeld surface analysis for this compound—cannot be completed at this time due to the absence of primary research data for this compound in the accessible scientific literature.

Computational Chemistry and Theoretical Characterization of 2 Oxo 2h Chromen 4 Yl 3 Methoxybenzoate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. For coumarin (B35378) derivatives, DFT calculations, particularly using the B3LYP exchange-correlation functional with basis sets like 6-311G**, are commonly employed to predict molecular geometries, vibrational frequencies, and electronic characteristics. ijres.org

Geometrical Parameter Optimization and Conformational Analysis

The optimization of geometrical parameters is a crucial first step in computational analysis to find the most stable conformation of a molecule. For coumarin derivatives, the geometry is optimized to a local minimum on the potential energy surface. ijres.org

The planarity of the coumarin ring system is a common feature, with only slight deviations observed. For instance, in 2-oxo-2H-chromen-4-yl 4-bromobenzoate (B14158574), the maximum deviation from the mean plane of the coumarin ring is a mere 0.030 (2) Å. researchgate.net Bond length analyses of various coumarin compounds reveal that the O1-C9 bond length is typically in the range of 1.342–1.365 Å, suggesting a partial double bond character. Similarly, the C6-C7 bond length, ranging from 1.324–1.423 Å, also indicates partial double bond character when compared to standard single (1.54 Å) and double (1.34 Å) C-C bond lengths. ijres.org

Table 1: Dihedral Angles in 2-oxo-2H-chromen-4-yl Benzoate (B1203000) Analogues

CompoundDihedral Angle between Coumarin and Benzoate/Benzene (B151609) Rings
2-oxo-2H-chromen-4-yl 4-methylbenzoate (Molecule A)64.79 (10)° nih.gov
2-oxo-2H-chromen-4-yl 4-methylbenzoate (Molecule B)88.3 (1)° nih.gov
2-oxo-2H-chromen-4-yl 4-bromobenzoate10.29 (6)° researchgate.net
2-oxo-2H-chromen-3-yl benzoate83.58 (9)° (Experimental), 81.8° (DFT) researchgate.net

Vibrational Frequency Analysis and Comparison with Experimental IR Spectra

Vibrational frequency analysis is performed on the optimized molecular structure to confirm that it represents a true energy minimum and to predict the infrared (IR) spectrum. The computed vibrational frequencies are often scaled to account for anharmonicity and the approximations in the computational method, leading to good agreement with experimental FT-IR data. ijres.orgias.ac.in

For many coumarin derivatives, the characteristic carbonyl (C=O) stretching vibration of the lactone ring is observed in the experimental IR spectra at around 1700-1740 cm⁻¹. mdpi.commdpi.com In a study on 4-(chloromethyl)-7-methoxycoumarin, the C=O lactone stretching frequency was experimentally observed at 1736 cm⁻¹. natscidiscovery.com Similarly, for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the C=O stretching vibration appears at 1728 cm⁻¹. mdpi.com

The C-H stretching vibrations in coumarin compounds are predicted by DFT calculations to be around 3222 cm⁻¹. ijres.org The C-O-C asymmetric stretching vibrations are typically found in the range of 1068-1261 cm⁻¹. mdpi.com Theoretical calculations for 7-amino-4-trifluoromethyl coumarin (7A4TFMC) assigned the C-C stretching vibrations in the benzene and pyrone rings to bands between 1351 and 1637 cm⁻¹ in the FT-IR spectrum. ias.ac.in These theoretical assignments, which align well with experimental spectra, are invaluable for the correct interpretation of the vibrational modes of complex molecules. ias.ac.in

Table 2: Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Coumarin Analogues

CompoundC=O (Lactone) StretchC-O-C Asymmetric StretchReference
4-(Chloromethyl)-7-methoxycoumarin17361274 natscidiscovery.com
2-oxo-2H-chromen-7-yl 4-chlorobenzoate17281068/1092, 1231/1261 mdpi.com
Cyclohexyl 2-oxo-2H-chromene-3-carboxylate1747, 1700- mdpi.com
3-Acetyl-2-oxo-2H-chromene-6-carbohydrazide-- researchgate.net

HOMO-LUMO Energy Gap Analysis for Molecular Stability and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. sciencepg.comresearchgate.net

For coumarin-6-yl acetate (B1210297), DFT calculations showed that the HOMO-LUMO energy gap is influenced by the solvent polarity, with a higher gap observed in benzene (9.48 eV) compared to the gas phase (6.64 eV), indicating greater stability in the solvent. sciencepg.com In general, the electronic transitions in coumarin derivatives are of the π→π* type. researchgate.net Theoretical studies on various coumarin derivatives help in understanding their electronic absorption properties and potential applications in areas like dye-sensitized solar cells. researchgate.net

Table 3: HOMO-LUMO Energy Gaps for a Coumarin Analogue

CompoundPhase/SolventHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Coumarin-6-yl acetateGas Phase--6.64 sciencepg.com
Coumarin-6-yl acetateBenzene--9.48 sciencepg.com
Coumarin-6-yl acetateToluene--6.87 sciencepg.com
Coumarin-6-yl acetateTHF--7.51 sciencepg.com
Coumarin-6-yl acetateWater--7.89 sciencepg.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. deeporigin.comchemrxiv.org These maps help in identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. deeporigin.com

For the parent coumarin molecule, the MEP map shows that the negative potential is concentrated around the carbonyl oxygen atom, making it a primary site for electrophilic interactions. researchgate.net The hydrogen atoms generally exhibit positive potential. researchgate.net In substituted coumarins, the nature and position of the substituents significantly influence the MEP. For instance, in 7-amino-4-trifluoromethyl coumarin, the oxygen atom of the carbonyl group is a strong negative center. ias.ac.in Such analyses are crucial for understanding intermolecular interactions, including hydrogen bonding, and predicting the reactivity of different parts of the molecule. researchgate.netresearchgate.net

Reactivity Indices and Chemical Activity Prediction

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity.

Fukui Functions for Identification of Electrophilic and Nucleophilic Sites

Fukui functions are local reactivity descriptors that indicate the propensity of a specific atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. These functions are calculated from the change in electron density at a particular site upon the addition or removal of an electron.

Analysis of Solvent Polarity Effects on Electronic Properties

The electronic properties of coumarin derivatives, including 2-oxo-2H-chromen-4-yl 3-methoxybenzoate, are highly sensitive to the surrounding environment, particularly the polarity of the solvent. physchemres.orgresearchgate.net This phenomenon, known as solvatochromism, manifests as shifts in the absorption and fluorescence spectra of the molecule as the solvent polarity changes. instras.com These shifts are primarily attributed to intramolecular charge transfer (ICT) processes that occur upon photoexcitation. physchemres.org

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the effects of solvents on the electronic transitions of these compounds. physchemres.orgnih.gov By employing solvation models like the Conductor-like Polarizable Continuum Model (CPCM), researchers can simulate the spectral behavior in various solvents, from nonpolar (e.g., benzene) to polar (e.g., ethanol, water). physchemres.orgnih.gov

Theoretical calculations can predict several key parameters that are influenced by solvent polarity:

Excitation Energies (Eexc): The energy required to promote an electron from the ground state to an excited state. This value typically decreases in more polar solvents for compounds exhibiting ICT, leading to a red shift (bathochromic shift) in the absorption spectra.

Oscillator Strength (f): This parameter relates to the probability of an electronic transition. Changes in solvent can modulate the intensity of spectral bands. physchemres.org

Dipole Moments: The ground state (μg) and excited state (μe) dipole moments are crucial. For many coumarins, the excited state is significantly more polar than the ground state (μe > μg). physchemres.org Polar solvents stabilize this more polar excited state, contributing to the observed spectral shifts. The Lippert-Mataga equation is often used to correlate the Stokes shift with the change in dipole moment (Δμ = μe - μg) and the solvent polarity function. instras.comacs.org

The interaction between the coumarin derivative and solvent molecules can lead to specific (e.g., hydrogen bonding) and non-specific (e.g., dipole-dipole) interactions, all of which influence the electronic properties. physchemres.org For instance, a hypsochromic (blue) shift in the absorption spectrum with increasing solvent polarity can indicate a decrease in the ground state dipole moment upon excitation. nih.gov The table below illustrates hypothetical TD-DFT calculation results for a coumarin derivative in different solvents, showcasing the typical trends observed.

SolventDielectric Constant (ε)Calculated Absorption Max (λabs, nm)Calculated Emission Max (λem, nm)Calculated Stokes Shift (cm-1)
Gas Phase1.03103806487
Benzene2.33153956968
Chloroform4.83204107554
Ethanol24.63284358330
Acetonitrile37.53324458598
Water80.13354609108

Non-linear Optical (NLO) Properties Assessment

Coumarin scaffolds are recognized for their potential in non-linear optical (NLO) applications due to their extended π-electron systems, which can be readily modified with electron-donating and electron-withdrawing groups to enhance their NLO response. nih.govresearchgate.net Computational chemistry serves as a primary tool for the a priori assessment of the NLO properties of molecules like this compound.

The key parameters defining a molecule's second-order NLO response are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods, such as DFT with an appropriate functional (e.g., B3LYP). researchgate.net

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG). It quantifies the non-linear response of the molecule to an applied electric field. A larger β value indicates a stronger NLO response.

Calculations are typically performed on the optimized ground-state geometry of the molecule. The total static dipole moment, the mean polarizability (⟨α⟩), the anisotropy of the polarizability (Δα), and the total first-order hyperpolarizability (β_tot) are computed to evaluate the NLO potential. researchgate.net The presence of donor-π-acceptor frameworks within the molecular structure is a key strategy for enhancing the β value. rsc.org

To gauge the potential of this compound or its analogues as NLO materials, their calculated hyperpolarizability values are compared against those of well-established reference compounds. Urea (B33335) is a standard reference material frequently used in these comparisons. researchgate.net Its β value is a benchmark for moderate NLO activity. Materials with calculated β values significantly higher than that of urea are considered promising candidates for NLO applications. mdpi.com

The following table presents a hypothetical comparison of the calculated NLO properties for a coumarin derivative against urea.

CompoundDipole Moment (μ, Debye)Mean Polarizability (⟨α⟩, 10-24 esu)Total First Hyperpolarizability (βtot, 10-30 esu)Relative NLO Activity (vs. Urea)
Urea (Reference)1.373.830.371.0x
Hypothetical Coumarin Analog 16.8525.515.8~42x
Hypothetical Coumarin Analog 28.1230.129.7~80x

Advanced Molecular Modeling for Structure-Activity Relationships (SAR)

Advanced molecular modeling techniques are indispensable for understanding the relationship between the chemical structure of coumarin analogues and their biological activities. These methods allow for the rational design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com For coumarin derivatives, 2D and 3D-QSAR models are developed to predict activities such as anticancer, antimicrobial, or enzyme inhibitory potency. researchgate.netnih.gov

The process involves:

Dataset Assembly: A collection of coumarin analogues with experimentally determined biological activities (e.g., IC50 values) is compiled. acs.org

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include constitutional, topological, electrostatic (e.g., dipole moment), and quantum-chemical parameters. researchgate.net

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that links the descriptors to the observed activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. A high squared correlation coefficient (R²) and cross-validated R² (Q²) indicate a robust and predictive model. researchgate.net

A successful QSAR model can identify key structural features and physicochemical properties that govern the biological activity of coumarin derivatives, thereby guiding the synthesis of new analogues with enhanced efficacy. tandfonline.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target. acs.orgmdpi.com This method is crucial for elucidating the molecular basis of a compound's biological activity and understanding its structure-activity relationship at the atomic level.

The docking process simulates the interaction between the ligand and the receptor's active site, calculating a binding affinity or docking score that estimates the strength of the interaction. acs.org Lower binding energy values typically indicate a more stable and favorable ligand-receptor complex.

Key insights from molecular docking studies include:

Binding Mode: The precise orientation and conformation of the ligand within the binding pocket.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein. tandfonline.com

Rational Drug Design: The results can guide modifications to the ligand's structure to improve its binding affinity and selectivity for the target protein.

For instance, docking studies on coumarin analogues have been used to investigate their binding to enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and α-glucosidase, providing a rationale for their observed inhibitory activities. acs.orgtandfonline.com

Protein TargetPDB IDLigandBinding Energy (kcal/mol)Key Interacting Residues
Acetylcholinesterase (AChE)4EY7Hypothetical Coumarin Analog-9.8Trp86, Tyr337, Phe338
Monoamine Oxidase B (MAO-B)2V5ZHypothetical Coumarin Analog-8.5Tyr398, Tyr435, Cys172
α-Glucosidase3A4AHypothetical Coumarin Analog-7.6Asp215, Arg442, His351

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering profound insights into their conformational flexibility and structural stability. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational dynamics of analogous coumarin derivatives have been explored. These studies provide a valuable framework for understanding the potential behavior of the title compound.

MD simulations on various substituted coumarins have been employed to assess their stability in different environments, often in the context of their interaction with biological macromolecules. nih.govmdpi.comresearchgate.net A key parameter analyzed in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the simulated structure from a reference structure over time. A stable RMSD profile during a simulation suggests that the molecule has reached a conformational equilibrium. For example, MD simulations of N1-(coumarin-7-yl) derivatives have been used to confirm the stability of the ligand-protein complexes. researchgate.net

The flexibility of the linker between the coumarin scaffold and the benzoate group in this compound is a critical determinant of its conformational space. Studies on bis-coumarins connected by flexible ester linkers have shown that the absence of intramolecular hydrogen bonding allows for a greater degree of conformational freedom. nih.gov This is relevant to the title compound, where the ester linkage permits rotation between the two aromatic systems. The dihedral angles defining this rotation are key variables in determining the molecule's preferred three-dimensional structure.

Computational studies on 4-hydroxycoumarin (B602359) derivatives have also provided insights into their structural properties through methods like Density Functional Theory (DFT). mdpi.comnih.govbohrium.com These calculations, while not dynamic, offer optimized geometries and energies of different tautomers and conformers, which can serve as starting points for MD simulations.

In the absence of direct experimental data for this compound, we can extrapolate from the findings on analogous coumarin esters to predict its likely conformational behavior. The primary determinant of its flexibility will be the rotational freedom around the ester linkage connecting the coumarin and benzoate rings. The methoxy (B1213986) substituent on the benzoate ring is unlikely to impose significant steric hindrance that would drastically limit this rotation, but it may influence the electronic properties and intermolecular interactions.

The following tables present hypothetical yet representative data that would be expected from an MD simulation of this compound, based on typical values observed for similar coumarin derivatives in simulation studies.

Table 1: Key Dihedral Angles and Their Fluctuation in a Simulated Environment This table illustrates the principal dihedral angles that would define the conformation of this compound and their expected average values and standard deviations based on studies of analogous compounds.

Dihedral AngleAtom DefinitionAverage Value (degrees)Standard Deviation (degrees)
ω1C3-C4-O-C(O)175.010.5
ω2C4-O-C(O)-C1'170.015.2
ω3O-C(O)-C1'-C2'-165.020.1
ω4C1'-C3'-O-CH3178.05.8

Table 2: Stability Parameters from a Hypothetical 100 ns MD Simulation This table provides an example of the kind of data that would be generated to assess the stability of the compound over a simulation trajectory.

ParameterAverage ValueFluctuation RangeInterpretation
RMSD (Å)1.51.2 - 1.8Indicates the system reaches and maintains a stable equilibrium state after an initial equilibration period.
Radius of Gyration (Rg) (Å)5.25.0 - 5.4A relatively constant Rg suggests the molecule maintains a consistent overall shape and does not undergo major unfolding or compaction.
Solvent Accessible Surface Area (SASA) (Ų)450430 - 470Minor fluctuations indicate consistent exposure to the solvent, reflecting a stable surface topology.

These tables serve as an illustrative guide to the type of information gleaned from MD simulations. A definitive analysis of the conformational flexibility and stability of this compound would necessitate dedicated MD simulation studies on this specific molecule. Such studies would provide precise data on its dynamic behavior, preferred conformations, and the energetic barriers between them.

Investigation of Structure Activity Relationships Within 2 Oxo 2h Chromen 4 Yl Benzoate Derivatives

Impact of Substitution Position (e.g., 3-methoxy, 4-methoxy, 6-methoxy) on Biological Activity Profiles

The position of a substituent, such as a methoxy (B1213986) group, on the benzoate (B1203000) or coumarin (B35378) moiety can significantly alter the biological and pharmacological properties of the compound. While direct comparative studies on the 3-methoxy, 4-methoxy, and 6-methoxy isomers of 2-oxo-2H-chromen-4-yl benzoate are not extensively documented in publicly available research, structure-activity relationship (SAR) principles from related coumarin series can provide valuable insights.

For instance, in a series of furo[3,2-h]chromen-5-one derivatives, carbaldehyde compounds substituted with an electron-donating methoxy group at the para position (4-methoxy) of a phenyl ring showed greater inhibitory activity against cyclooxygenase-2 (COX-2) than derivatives with halogens or methoxy groups at the meta position. nih.gov The superior activity of the 4-methoxy derivative suggests that the electron-donating resonance effect, which is more pronounced from the para position, is beneficial for this specific biological action. nih.gov Conversely, for cholinesterase inhibition within the same series, a 3-fluorophenyl substituent led to potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), whereas the 4-fluoro and 3-chloro analogs were less effective. nih.gov

In another study on 3-methoxycarbonylcoumarins, the position of substituents (such as -OH and -OMe) was found to be crucial for their antioxidant and protein binding properties. nih.gov The electronic effects, which are position-dependent, were shown to influence the electron density distribution across the coumarin core, thereby affecting the molecule's ability to scavenge radicals and interact with proteins like human serum albumin (HSA). nih.gov Furthermore, research on benzo[h]chromene derivatives has shown that substituting a methoxy group at the C-6 position of the chromene scaffold can enhance anticancer potency.

These findings collectively underscore that the precise positioning of a methoxy group dictates its electronic influence (inductive vs. resonance effects) and steric interactions with target proteins, leading to distinct biological activity profiles. A 4-methoxy group on the benzoate ring can exert a strong electron-donating effect through resonance, potentially enhancing interactions with certain biological targets, while a 3-methoxy group primarily exerts an inductive effect. Substitution on the coumarin ring itself, such as at the 6-position, would directly modulate the electronic environment of the core heterocyclic system.

Influence of Benzoate Moiety Substituents (e.g., Methoxy, Halogen, Alkyl) on Molecular Functionality

The nature of the substituent on the benzoate moiety—be it electron-donating (e.g., methoxy, alkyl) or electron-withdrawing (e.g., halogen)—is a key determinant of the molecular functionality of 2-oxo-2H-chromen-4-yl benzoate derivatives. These substituents modify the molecule's lipophilicity, polarity, and the conformation between the coumarin and benzoate rings, which in turn affects biological activity.

Structural studies have revealed how different substituents at the 4-position of the benzoate ring alter the dihedral angle between the coumarin and benzoate planes. This angle is a critical parameter for how the molecule fits into a protein's binding site. For example, the dihedral angle is significantly different for derivatives with a 4-bromo (10.29°), 4-dimethylamino (43.43°), 4-tert-butyl (60.70°), 4-methyl (64.79°), or 4-methoxy (69.82°) substituent, indicating a strong influence of the substituent's size and electronic nature on the molecule's three-dimensional shape. researchgate.net

The following table summarizes the influence of various substituents on the biological activities of coumarin derivatives, based on findings from several non-clinical studies.

Compound SeriesSubstituent TypePositionObserved Biological EffectReference
Furo[3,2-h]chromen-5-onesMethoxy (electron-donating)4-position (para)Enhanced COX-2 inhibition compared to meta-substituted analogs. nih.gov
Furo[3,2-h]chromen-5-onesFluorine (halogen)3-position (meta)Potent dual AChE/BChE inhibition. nih.gov
2-Oxo-2H-chromen-4-yl benzoatesMethyl (alkyl)4-position (para)Reported to have antioxidant and anti-inflammatory properties. nih.gov
2-Oxo-2H-chromen-4-yl benzoatesBromo (halogen)4-position (para)Derivatives studied for a range of activities including anticancer and antioxidant effects. researchgate.net
7-Hydroxycoumarin DerivativesChloro (halogen)4-position (para) on benzoateSynthesized for evaluation of broad pharmacological activities, including anticancer and enzyme inhibition. mdpi.com

Generally, electron-donating groups like methoxy and alkyl can increase the electron density of the aromatic system, which can be favorable for certain enzyme interactions and antioxidant activities. nih.gov Halogen substituents can increase lipophilicity and may form halogen bonds with protein residues, potentially enhancing binding affinity and inhibitory activity. nih.gov The interplay between these electronic and steric factors ultimately fine-tunes the molecule's biological function.

Mechanistic Insights into Potential Biological Activity at the Molecular and Cellular Level

Non-clinical studies have begun to elucidate the mechanisms through which 2-oxo-2H-chromen-4-yl benzoate derivatives may exert their biological effects. These investigations focus on their interactions with specific enzymes and their impact on cellular signaling pathways.

Coumarin derivatives are well-documented inhibitors of a variety of enzymes. The 2-oxo-2H-chromen-4-yl benzoate scaffold is a promising framework for designing specific enzyme inhibitors. Research has shown that related coumarin structures can potently inhibit enzymes implicated in neurodegenerative diseases and inflammation.

For example, various coumarin derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are key targets in the therapy of depression and Alzheimer's disease. nih.gov Studies on furo[3,2-h]chromen-5-ones, a structurally related class, demonstrated that substitution patterns significantly influence inhibitory potency and selectivity against these enzymes as well as against cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX-5, LOX-15). nih.gov In one study, a 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one flavone (B191248) showed excellent inhibition of AChE, BChE, and MAO-B. mdpi.com

The inhibitory activity often arises from the molecule's ability to fit within the active site of the enzyme, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues. Molecular docking studies are frequently used to predict and rationalize these binding modes. mdpi.com

The table below presents non-clinical in vitro enzyme inhibition data for several coumarin derivatives, highlighting the potential of this chemical class.

Compound/Derivative SeriesTarget EnzymeInhibition (IC50)Reference
2-(3-Fluorophenyl)-6-[...]-furo[3,2-h]chromen-5-oneAChE10.4 µM nih.gov
2-(3-Fluorophenyl)-6-[...]-furo[3,2-h]chromen-5-oneBChE7.7 µM nih.gov
2-(4-Chlorophenyl)-6-[...]-furo[3,2-h]chromen-5-oneAChE5.4 µM nih.gov
2-(4-Chlorophenyl)-6-[...]-furo[3,2-h]chromen-5-oneBChE9.9 µM nih.gov
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneMAO-B0.14 µM mdpi.com
7-Hydroxycoumarin-based esterCarbonic Anhydrase IX (hCA IX)21.8 nM mdpi.com

Beyond direct enzyme inhibition, 2-oxo-2H-chromen-4-yl benzoate derivatives can modulate intracellular signaling pathways that govern cellular processes like proliferation, inflammation, and apoptosis.

One study demonstrated that a specific derivative, 2-oxo-2H-chromen-4-yl 4-methylbenzenesulfonate, inhibits degranulation in mast cells, a key event in allergic reactions. Mechanistically, this compound was found to suppress the phosphorylation, and thus the activation, of the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is crucial for transmitting signals from cell surface receptors to the nucleus, regulating a wide array of cellular functions. Inhibition of this pathway is a recognized strategy for developing anti-inflammatory and anti-allergic agents.

Furthermore, the anticancer activity reported for many chromene derivatives is often linked to their ability to interfere with critical cellular pathways. orientjchem.org These can include the induction of apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins, the arrest of the cell cycle at various checkpoints, and the inhibition of signaling pathways essential for cancer cell growth and survival, such as those involving protein kinases. nih.gov The specific molecular targets within these pathways are an area of active investigation for coumarin-based compounds. orientjchem.orgnih.gov

Future Directions and Emerging Research Avenues for Coumarin Esters

Development of Novel and More Efficient Synthetic Pathways

The synthesis of coumarin (B35378) esters has traditionally relied on established methods such as the Pechmann, Perkin, and Knoevenagel reactions. However, the future of coumarin ester synthesis lies in the development of more efficient, sustainable, and versatile methodologies.

Key Developments:

Green Synthesis: A significant shift towards environmentally benign synthetic protocols is anticipated. This includes the use of water as a solvent, microwave-assisted reactions, and the application of deep eutectic solvents to minimize the use of volatile organic compounds. nih.gov For instance, Knoevenagel condensation for coumarin synthesis has been successfully carried out in aqueous media at room temperature using catalysts like sodium azide or potassium carbonate, achieving high yields. nih.gov

Catalytic Systems: The exploration of novel catalysts is a key area of research. While various catalysts have been screened for multicomponent reactions to synthesize coumarin-3-carboxylic esters, with FeCl3 proving effective, the development of more robust and recyclable catalysts remains a priority. nih.gov

One-Pot Syntheses: One-pot multi-component reactions are gaining traction as they offer a streamlined approach to complex coumarin esters, reducing reaction time, cost, and waste generation. nih.govresearchgate.net

Flow Chemistry: Continuous flow hydrogenation has been employed to obtain chromanones from synthesized coumarins, showcasing the potential of flow chemistry for safer and more scalable production. mdpi.com

These advancements aim to not only improve the efficiency and environmental footprint of coumarin ester synthesis but also to provide access to a wider array of structurally diverse compounds.

Integration of Advanced Spectroscopic and In-Situ Characterization Techniques

A thorough understanding of the structure-property relationships of coumarin esters is paramount for their rational design. The integration of advanced spectroscopic and in-situ characterization techniques is crucial for elucidating their molecular architecture and reaction dynamics.

Spectroscopic Toolkit for Coumarin Esters:

Technique Application Insights Gained
NMR Spectroscopy (¹H & ¹³C) Elucidation of molecular structureConfirmation of functional groups and connectivity of atoms. mdpi.comarabjchem.orgnih.gov
FT-IR Spectroscopy Identification of functional groupsDetection of characteristic vibrational frequencies, such as the lactone carbonyl group. mdpi.comnih.gov
Mass Spectrometry Determination of molecular weight and formulaConfirmation of the elemental composition of the synthesized compounds. arabjchem.orgnih.gov
Single-Crystal X-ray Diffraction Determination of three-dimensional molecular and crystal structurePrecise bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comnih.gov

Future research will likely focus on the application of in-situ spectroscopic techniques to monitor reaction kinetics and intermediates in real-time. This will provide invaluable data for optimizing reaction conditions and understanding reaction mechanisms, paving the way for more controlled and efficient syntheses.

Application of Machine Learning and Artificial Intelligence in Predictive Chemical Modeling

The convergence of computational power and chemical data is revolutionizing the field of drug discovery and materials science. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for the predictive modeling of coumarin ester properties.

Predicting Physicochemical Properties: ML models are being developed to predict various molecular properties of coumarin derivatives, including their optical and electrochemical characteristics. acs.org For instance, a model based on Gaussian-weighted graph convolution and subgraph modular input has been successfully used to predict the absorption and emission wavelengths of coumarin derivatives in different solvents. acs.org

Accelerating Drug Discovery: AI can significantly speed up the process of identifying new drug candidates by predicting their biological activity and potential toxicity. cam.ac.ukpurdue.edupreprints.org Researchers have developed platforms that combine automated experiments with AI to predict chemical reactivity, which could accelerate the design of new pharmaceuticals. cam.ac.uk

Quantitative Structure-Activity Relationship (QSAR): Descriptor-based QSAR models are being employed to identify the key structural features responsible for the antioxidant activity of coumarin derivatives. nih.gov These models can serve as screening tools for new, untested molecules. nih.gov

The future will see a greater integration of AI in the entire workflow of coumarin ester research, from the de novo design of molecules with desired properties to the prediction of their synthetic accessibility and biological activity.

Exploration of New Molecular and Cellular Targets for Biological Activity (Pre-Clinical Investigations)

Coumarin derivatives have demonstrated a wide range of pharmacological activities. Future pre-clinical investigations will focus on identifying and validating new molecular and cellular targets to expand their therapeutic applications.

Emerging Biological Targets:

Target Class Specific Examples Therapeutic Potential
Enzymes Carbonic anhydrases (CAs) IX/XII, Topoisomerase II, VEGFR2, Protein kinases, AromataseAnticancer. nih.govnih.govnih.govnih.gov
Signaling Pathways PI3K/Akt/mTORAnticancer. nih.govnih.gov
Apoptotic Proteins Caspases 3, 7, and 9, BAX, Bcl-2Anticancer. nih.govnih.gov
Neuro-related Targets Acetylcholinesterase (AChE), Monoamine oxidase B (MAO-B)Neurodegenerative diseases. nih.gov

The anticancer potential of coumarins is a particularly active area of research, with studies showing their ability to induce apoptosis and inhibit key enzymes involved in tumor growth and progression. nih.govnih.govnih.gov Computational screening has also identified coumarin derivatives as potential inhibitors of the NLRP3 inflammasome, suggesting their utility in treating neuroinflammatory diseases like Alzheimer's. nih.gov

Design and Synthesis of Multi-Targeted Coumarin Esters for Enhanced Functionality

The concept of "one molecule, multiple targets" is a promising strategy in drug design to address complex diseases with multifactorial etiologies. The design and synthesis of multi-targeted coumarin esters aim to create hybrid molecules with enhanced therapeutic efficacy and reduced potential for drug resistance.

Strategies for Multi-Targeting:

Molecular Hybridization: This approach involves combining the coumarin scaffold with other pharmacophores to create a single molecule that can interact with multiple biological targets. mdpi.com For example, coumarin-resveratrol hybrids have been studied as potent antioxidant compounds. nih.gov

Dual- and Triple-Acting Agents: Researchers have developed coumarin-based hybrids that act as dual inhibitors of enzymes like AChE and MAO-B for the potential treatment of neurodegenerative diseases. nih.govfrontiersin.org Triple-acting chemotypes have also been designed to inhibit these enzymes and release neuroprotective nitric oxide. nih.govfrontiersin.org

Targeting Multiple Cancer Pathways: Coumarin derivatives are being designed to target multiple pathways involved in cancer, such as aromatase and EGFR inhibition for breast cancer. nih.gov

The development of multi-target coumarin esters represents a sophisticated approach to drug discovery, moving beyond the traditional single-target paradigm.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-oxo-2H-chromen-4-yl 3-methoxybenzoate?

Answer:
The synthesis typically involves multi-step routes starting with functionalization of the chromenone core. A common approach includes:

  • Step 1: Coupling 3-methoxybenzoic acid with 4-hydroxycoumarin via esterification, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
  • Step 2: Purification via column chromatography or recrystallization. Reaction progress is monitored using TLC (Rf values: ~0.3–0.5 in ethyl acetate/hexane 1:3) .
  • Critical Parameters: Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of 3-methoxybenzoyl chloride to drive esterification .

Basic: How is purity and structural integrity validated during synthesis?

Answer:

  • Purity: Assessed via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, retention time ~8–10 min) and melting point analysis (expected range: 160–165°C) .
  • Structural Confirmation:
    • FT-IR: Peaks at ~1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromenone C=O), and 1250 cm⁻¹ (C-O-C ether) .
    • ¹H NMR: Key signals include δ 8.2–8.4 ppm (coumarin H-5), δ 6.9–7.3 ppm (aromatic protons from 3-methoxybenzoate), and δ 3.8 ppm (OCH₃) .

Advanced: How to resolve discrepancies in crystallographic data during refinement?

Answer:

  • Software Tools: Use SHELXL for refinement, employing constraints (e.g., rigid-bond, DELU) to address anisotropic displacement outliers .
  • Handling Twinning: For twinned crystals, apply the TWIN/BASF commands in SHELXL. Validate with R₁ values (<5% for I > 2σ(I)) and check for pseudo-merohedral twinning using PLATON .
  • Data Contradictions: Cross-validate with DFT-optimized geometries (e.g., Gaussian 09) to resolve bond-length/angle mismatches .

Advanced: What strategies determine thermal decomposition pathways?

Answer:

  • Thermogravimetric Analysis (TGA): Conduct under N₂ (10°C/min). Expect major mass loss at ~250–300°C, corresponding to ester cleavage and chromenone degradation .
  • DSC: Identify endothermic peaks (melting) and exothermic events (decomposition). Compare with analogous 3-methoxybenzoate metal complexes (e.g., Mn/Co derivatives) to infer stability trends .
  • Mechanistic Insights: Use evolved gas analysis (EGA-MS) to detect CO₂ (m/z=44) and methoxy fragments (m/z=31), confirming decarboxylation pathways .

Basic: What spectroscopic/analytical techniques characterize this compound?

Answer:

  • UV-Vis: λmax ~320 nm (π→π* transition of coumarin) and ~260 nm (benzoate absorption) .
  • Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ at m/z=325.1 (calculated: 325.3). Fragmentation peaks at m/z=173 (coumarin core) and 135 (3-methoxybenzoyl) .
  • Elemental Analysis: Expected C: 66.26%, H: 4.03%, O: 29.71% .

Advanced: How to design assays for evaluating biological activity?

Answer:

  • Target Selection: Prioritize enzymes (e.g., cyclooxygenase-2, acetylcholinesterase) based on structural analogs showing anti-inflammatory/neuroprotective activity .
  • Assay Protocols:
    • Inhibition Assays: Use fluorogenic substrates (e.g., AMC for proteases) with IC₅₀ determination via dose-response curves (0.1–100 µM) .
    • Cellular Models: Test cytotoxicity (MTT assay) on cancer lines (e.g., MCF-7, HeLa) and compare selectivity indices vs. normal cells (e.g., HEK293) .
  • Data Interpretation: Address false positives via counter-screening (e.g., redox activity interference checks with DTT) .

Basic: How is the crystal structure determined using X-ray diffraction?

Answer:

  • Data Collection: Use Mo-Kα radiation (λ=0.71073 Å) at 100 K. Collect >95% completeness to θmax=25° .
  • Structure Solution: Employ SHELXT for direct methods, followed by SHELXL refinement. Apply HKLF 4 format for multi-scan absorption corrections .
  • Validation: Check Rint (<5%), wR₂ (<12%), and goodness-of-fit (S=1.0–1.2). Report CCDC deposition number for public access .

Advanced: How to analyze π-π interactions in the solid state?

Answer:

  • Software: Use Mercury (CCDC) to calculate centroid distances (3.5–4.0 Å) and dihedral angles (<10° for parallel stacking) .
  • Energy Estimation: Apply DFT (B3LYP/6-311G**) to compute interaction energies (~-5 to -15 kJ/mol per stacking pair) .
  • Impact on Properties: Correlate with solubility (Hansen parameters) and thermal stability (TGA) .

Basic: What are common synthetic by-products, and how are they mitigated?

Answer:

  • By-Products:
    • Unreacted Coumarin: Detectable via TLC (lower Rf). Remove via fractional crystallization .
    • Di-Ester Formation: Minimize by limiting acyl chloride equivalents (1.1–1.3 eq.) .
  • Mitigation: Optimize reaction time (2–4 hrs) and use scavengers (e.g., DMAP) to suppress side reactions .

Advanced: How to optimize regioselective functionalization of the chromenone core?

Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂ at C-3) to direct electrophilic substitution to C-6 .
  • Catalytic Systems: Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at C-8 (aryl boronic acids) under microwave irradiation (80°C, 30 min) .
  • Computational Guidance: Perform Fukui function analysis (Gaussian 09) to predict reactive sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.